![molecular formula C18H22N4O2 B12914836 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-11-9](/img/structure/B12914836.png)
10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[431]decane is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a nitro-substituted isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride (POCl₃).
Nitration: The isoquinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Diazabicyclo Decane Ring: The bicyclic structure is formed through a series of cyclization reactions, often involving the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide (CH₃I) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the methyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted isoquinoline ring. Reagents such as sodium methoxide (NaOCH₃) can be used for these reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for studies in molecular biology. It can be used to probe the function of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
作用机制
The mechanism of action of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity.
相似化合物的比较
Similar Compounds
10-Methyl-3-(6-aminoisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Similar structure but with an amino group instead of a nitro group.
10-Methyl-3-(6-chloroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Contains a chloro group instead of a nitro group.
10-Methyl-3-(6-methoxyisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
属性
CAS 编号 |
649757-11-9 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
10-methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C18H22N4O2/c1-20-15-3-2-4-17(20)12-21(8-7-15)18-10-14-9-16(22(23)24)6-5-13(14)11-19-18/h5-6,9-11,15,17H,2-4,7-8,12H2,1H3 |
InChI 键 |
HCBWUSSEHGZSKK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCCC1CN(CC2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




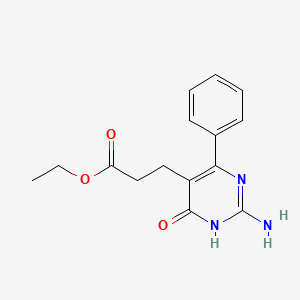
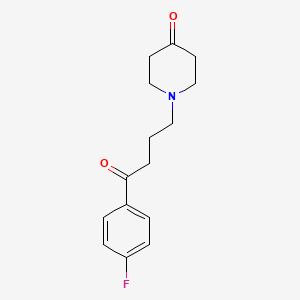
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)
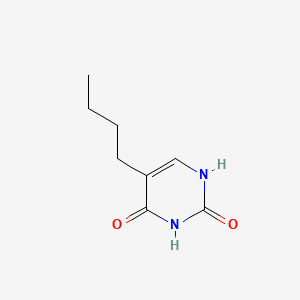
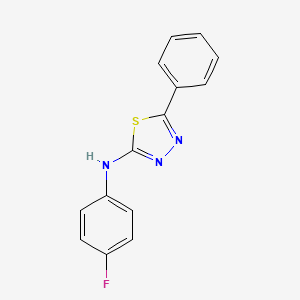



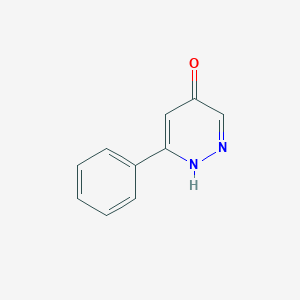

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
